N-(2-cyanoethyl)-4-hydroxybenzamide
Description
N-(2-cyanoethyl)-4-hydroxybenzamide is a benzamide derivative featuring a 4-hydroxyphenyl group linked to an amide nitrogen substituted with a 2-cyanoethyl moiety. The cyanoethyl group may enhance solubility in polar solvents or influence electronic properties, while the 4-hydroxy substituent could contribute to hydrogen bonding or metal coordination, as seen in related compounds .
Properties
IUPAC Name |
N-(2-cyanoethyl)-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-1-7-12-10(14)8-2-4-9(13)5-3-8/h2-5,13H,1,7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQMWBVMAPIGSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanoethyl)-4-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoyl chloride with 2-cyanoethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: N-(2-cyanoethyl)-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a quinone derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various reagents can be used depending on the desired substitution, such as thionyl chloride (SOCl₂) for halogenation.
Major Products Formed:
Oxidation: 4-Hydroxybenzoquinone
Reduction: 4-Hydroxy-N-(2-aminoethyl)benzamide
Substitution: 4-Halo-N-(2-cyanoethyl)benzamide
Scientific Research Applications
Chemistry: N-(2-cyanoethyl)-4-hydroxybenzamide is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes. Research is ongoing to explore its use in drug development and as a therapeutic agent.
Medicine: Due to its structural similarity to other bioactive compounds, this compound is being investigated for its potential medicinal properties. It may have applications in the treatment of various diseases, although more research is needed to confirm its efficacy and safety.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-(2-cyanoethyl)-4-hydroxybenzamide exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties based on evidence:
Key Observations :
- Bioactivity: Compound 5d demonstrates that the 4-hydroxybenzamide scaffold, when integrated into heterocyclic systems, can yield antimicrobial agents with favorable selectivity indices .
- Structural Effects: The cyano group in N-(2-chloro-4-cyanophenyl)benzamide and nitro group in 4-bromo-N-(2-nitrophenyl)benzamide influence electronic distribution and crystallographic packing, which may parallel the electron-withdrawing effects of the cyanoethyl group in the target compound.
- Spectroscopic Properties : Fluorescence in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide highlights how substituent positioning (e.g., para vs. meta) affects optical behavior—a consideration for characterizing the target compound.
- Safety: The chloroacetyl derivative N-[2-(2-chloroacetyl)phenyl]-4-hydroxybenzamide underscores the importance of reactive substituents (e.g., chloroacetyl) in toxicity, whereas the cyanoethyl group in the target compound may pose milder risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
